molecular formula C16H15ClN2O B11336621 5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-benzimidazole

5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11336621
M. Wt: 286.75 g/mol
InChI Key: HYZGCTXHVONQHD-UHFFFAOYSA-N
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Description

5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-1,3-benzodiazole is a chemical compound with a complex structure that includes a benzodiazole ring substituted with a chloro group and a dimethylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the reaction of 2-aminobenzophenone with chloroacetyl chloride to form the intermediate 2-chloro-1-(2-benzoylphenyl)ethanone. This intermediate is then reacted with 3,4-dimethylphenol in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzodiazole derivatives .

Scientific Research Applications

5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(2,4-dichlorophenoxy)phenol
  • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine
  • 5-chloro-2-(3,4-dimethylphenoxy)aniline

Uniqueness

5-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both chloro and dimethylphenoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

6-chloro-2-[(3,4-dimethylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H15ClN2O/c1-10-3-5-13(7-11(10)2)20-9-16-18-14-6-4-12(17)8-15(14)19-16/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

HYZGCTXHVONQHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl)C

Origin of Product

United States

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